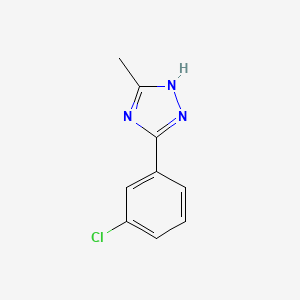
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the family of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential as an anticonvulsant and anxiolytic agent. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is not well understood. However, it has been suggested that it may act by inhibiting the biosynthesis of nucleic acids in microorganisms, leading to their death. It may also act by disrupting the cell membrane of microorganisms, leading to their lysis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria and various fungal species. Additionally, it has been shown to have low toxicity in animal models. However, one of the main limitations of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole. One potential direction is the development of novel derivatives with improved solubility and bioactivity. Another potential direction is the investigation of its potential as an antitumor agent in combination with other chemotherapeutic agents. Additionally, it may be worthwhile to investigate its potential as a pesticide or herbicide in agriculture. Overall, 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole can be achieved through various methods. One of the most common methods is the reaction of 3-chlorobenzylidene malononitrile with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzaldehyde with acetylacetone and hydrazine hydrate in ethanol. Both of these methods result in the formation of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole with high yields.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDTIORJVVJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324389 | |
| Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
CAS RN |
720702-66-9 | |
| Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



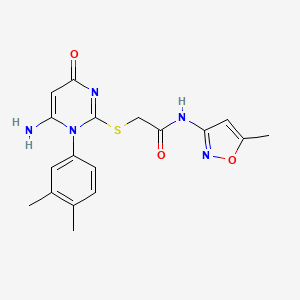
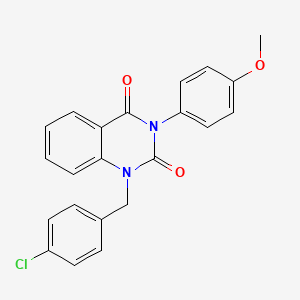
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)
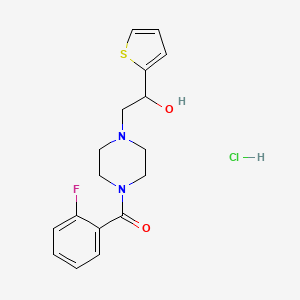
![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)

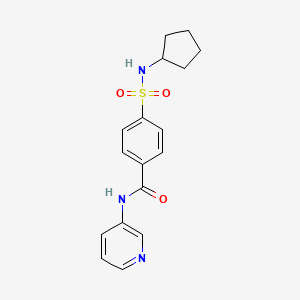

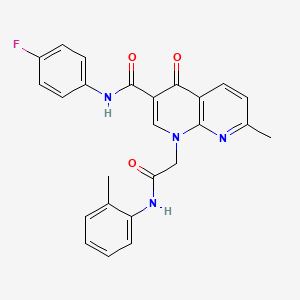
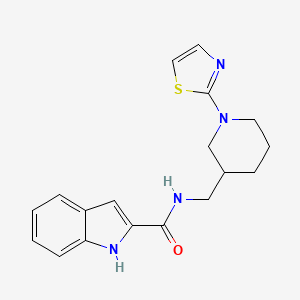
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)
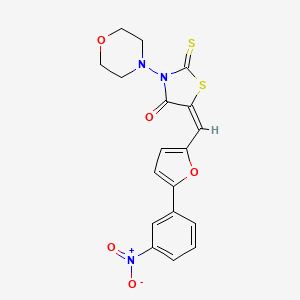
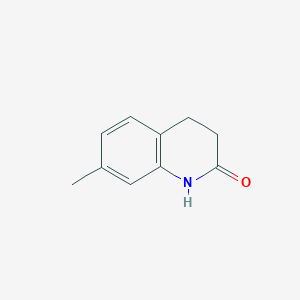
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)